N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
“N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound . It’s a derivative of 4-hydroxy-2-quinolones, which are known for their pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid .Molecular Structure Analysis
The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the broader chemistry of 4-hydroxy-2-quinolones . These reactions are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Scientific Research Applications
- Derivatives of this compound, particularly 1a and 1b , have demonstrated good antimicrobial activity . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens.
- Imidazole-containing compounds , including derivatives of this molecule, have been studied for their potential as anti-infective agents. These compounds may offer novel therapeutic strategies against infectious diseases .
- In in vitro studies, this compound has been evaluated for its antiproliferative activity against various cancer cell lines, including lung, colon, brain, ovary, kidney, prostate, breast tumors, and human leukemia and melanoma .
- In vivo toxicity studies in mice have revealed that this compound is non-toxic at a concentration of 100 mg/kg . Such assessments are crucial for potential drug development.
- The newly-obtained bio-functional hybrid compound resulting from the synthesis of this molecule has been fully characterized using techniques such as 1H NMR, 13C NMR, UV, and mass spectral data . Understanding its structure and properties is essential for further exploration.
- The coumarin scaffold , present in this compound, has been widely studied due to its diverse biological activities. Notable examples of commercialized medications based on the coumarin scaffold include the anticoagulant warfarin , the antibiotic armillarisin A , and the antibacterial novobiocin .
Antimicrobial Potential
Anti-Infective Agents
Antiproliferative Activity
Toxicity Assessment
Biofunctional Hybrid Compounds
Coumarin Scaffold and Medicinal Applications
Future Directions
properties
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-9-6-16(22)19-14-8-11(3-4-12(9)14)18-17(23)10-2-5-13-15(7-10)21-24-20-13/h2-8H,1H3,(H,18,23)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTKQQMUAHKXPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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